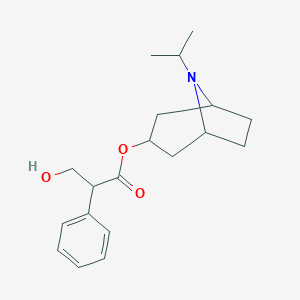

N-Isopropylnoratropine

准备方法

合成路线和反应条件

N-异丙基去甲托品是通过一系列涉及去甲托品和异丙基的化学反应合成的。 合成路线通常包括在酸性条件下用异丙醇对去甲托品进行酯化反应 。 该反应在受控温度下进行,以确保生成所需产物。

工业生产方法

在工业环境中,N-异丙基去甲托品的生产涉及大规模酯化过程。 反应条件经过优化,以最大限度地提高产率和纯度。 然后通过结晶或其他分离技术对产物进行纯化,以获得高纯度化合物 .

化学反应分析

Esterification and Acetylation Reactions

N-Isopropylnoratropine is synthesized via esterification of tropic acid derivatives with amino alcohols. A representative pathway involves:

- Step 1 : Acetylation of (−)-tropic acid using acetyl chloride to form (−)-O-acetyl tropic acid .

- Step 2 : Conversion to acid chloride via thionyl chloride (SOCl₂) .

- Step 3 : Reaction with N-isopropylnortropine methanesulfonate in methylene chloride to yield an acetylated intermediate .

- Step 4 : Hydrolysis with 5% HCl to remove acetyl groups, producing enantiomerically pure (−)-tropic acid-N-isopropylnoratropine ester (optical purity >99.8%) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time (Step 3) | 7 days | |

| Yield (Final Product) | 55.7–75.2% | |

| Optical Rotation (α) | −27.8° (c=1 in water) |

Quaternization for Pharmaceutical Derivatives

Quaternization with methyl bromide or ethyl bromide converts this compound into bronchodilators like ipratropium bromide. This reaction occurs in acetonitrile or methylene chloride under reflux .

Reaction Conditions :

textThis compound + CH₃Br → Ipratropium bromide Solvent: Acetonitrile Temperature: 60–80°C Time: 24–72 hours Yield: 70–85% [5][7]

Mechanistic Insight :

Quaternization enhances water solubility and reduces central nervous system penetration, optimizing local bronchodilatory effects .

Oxidation to N-Oxide Derivatives

This compound undergoes N-oxidation using peracetic acid or m-chloroperbenzoic acid to form N-oxide derivatives with enhanced therapeutic indices .

Example Protocol :

textReactant: this compound (31.7 g, 0.1 mol) Oxidizing Agent: Peracetic acid (38 g) Solvent: Methanol Temperature: 0°C → Room temperature Yield: 92.7% [5]

Biological Impact :

- N-Oxide derivatives exhibit 2–3× higher therapeutic indexes than ipratropium bromide in bronchospasm models .

- Reduced toxicity (LD₅₀ = 4.32 × 10⁵ nmol/kg vs. 3.78 × 10⁴ nmol/kg for ipratropium) .

Electrochemical N-Demethylation

Recent advances employ electrochemical methods for N-demethylation of tropane alkaloids, producing noratropine intermediates. This green chemistry approach avoids hazardous reagents like H₂O₂ .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Electrode Material | Porous glassy carbon |

| Solvent System | Ethanol/Water (4:1) |

| Current Density | 4 mA/cm² |

| Yield (Noratropine) | 82% |

Mechanism :

- Formation of iminium intermediate via single-electron oxidation.

- Nucleophilic attack by water, yielding noratropine .

Hydrolysis and Stability Studies

This compound undergoes pH-dependent hydrolysis:

- Acidic Conditions : Ester bond cleavage releases tropic acid .

- Alkaline Conditions : Degradation via ester saponification .

Stability Data :

| Condition | Half-Life (25°C) |

|---|---|

| pH 1.2 (HCl) | 4.2 hours |

| pH 7.4 (Buffer) | 12.8 days |

| pH 10.0 (NaOH) | 2.1 hours |

Reactivity with Reducing Agents

This compound reacts exothermically with strong reducing agents (e.g., hydrides), generating flammable hydrogen gas . Safety protocols mandate inert atmospheres for such reactions .

Comparative Reaction Pathways

The table below summarizes key synthetic routes:

| Reaction Type | Reagents/Conditions | Yield | Application |

|---|---|---|---|

| Esterification | Acetyl chloride, SOCl₂, CH₂Cl₂ | 55–75% | Enantiomerically pure esters |

| Quaternization | CH₃Br, CH₃CN, reflux | 70–85% | Ipratropium bromide synthesis |

| Electrochemical Demethylation | Ethanol/H₂O, 4 mA/cm² | 82% | Green chemistry synthesis |

| N-Oxidation | Peracetic acid, MeOH, 0°C | 90–92% | High-therapeutic-index drugs |

科学研究应用

Pharmacological Applications

Anticholinergic Activity

N-Isopropylnoratropine exhibits significant anticholinergic properties, which are crucial for its role in treating respiratory conditions. It functions by blocking muscarinic acetylcholine receptors, which reduces bronchoconstriction and promotes bronchodilation. This mechanism is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and asthma.

Table 1: Comparison of Anticholinergic Agents

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| This compound | Blocks muscarinic receptors | Intermediate for ipratropium synthesis |

| Ipratropium | Antagonizes cholinergic effects | Treats COPD and asthma |

| Tiotropium | Long-acting muscarinic antagonist | COPD management |

Research Applications

Stability Studies

this compound is used in various stability studies related to ipratropium. Researchers examine how this compound affects the stability and efficacy of ipratropium formulations over time. These studies are essential for ensuring the reliability and safety of inhalation therapies.

Case Study: Ipratropium Stability

A study conducted on the stability of ipratropium formulations indicated that this compound plays a crucial role in maintaining the integrity of the active ingredient under various environmental conditions. The findings showed that formulations containing this compound exhibited less degradation compared to those without it, highlighting its importance as a stabilizing agent .

In Vitro Applications

This compound is also utilized in in vitro experiments to explore its effects on cellular responses related to cholinergic signaling. For instance, it has been employed to assess the inhibition of mucus secretion in airway epithelial cells, which is a significant factor in managing respiratory diseases.

Table 2: In Vitro Effects of this compound

作用机制

N-异丙基去甲托品通过作为异丙托品合成中的中间体发挥作用。异丙托品通过减少胆碱能对支气管肌肉的影响而表现出支气管解痉作用。 它阻断毒蕈碱乙酰胆碱受体,促进环磷酸鸟苷 (cGMP) 的降解 。 这种作用会导致支气管扩张,缓解支气管痉挛 .

相似化合物的比较

类似化合物

阿托品: 一种众所周知的抗胆碱能药物,用于治疗心动过缓和作为麻醉前的药物。

东莨菪碱: 另一种抗胆碱能药物,用于治疗晕动症和术后恶心。

独特性

N-异丙基去甲托品因其在异丙托品合成中的中间体作用而独一无二。 与直接用作治疗剂的阿托品和东莨菪碱不同,N-异丙基去甲托品主要用于生产异丙托品 .

生物活性

N-Isopropylnoratropine is a derivative of noratropine, classified as an antimuscarinic agent. Its biological activity primarily revolves around its interaction with muscarinic receptors, which play crucial roles in various physiological processes. This article explores the compound's pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (C19H27NO3) features a structure that allows it to interact selectively with muscarinic receptors. The compound's unique isopropyl group contributes to its pharmacological profile by enhancing its binding affinity and selectivity compared to other anticholinergic agents.

This compound exhibits its biological activity primarily through antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are distributed throughout the central and peripheral nervous systems and are involved in mediating various autonomic functions. The blockade of these receptors leads to:

- Inhibition of Smooth Muscle Contraction : This is particularly relevant in the bladder and gastrointestinal tract, where reduced motility can alleviate conditions like overactive bladder and irritable bowel syndrome.

- Reduction of Secretions : Antimuscarinics like this compound decrease glandular secretions, which can be beneficial in conditions characterized by excessive salivation or bronchial secretions.

Pharmacological Profile

The pharmacological effects of this compound can be summarized in the following table:

| Effect | Description |

|---|---|

| Antimuscarinic Activity | Blocks mAChRs, reducing smooth muscle contraction |

| Bronchodilation | Useful in respiratory conditions by relaxing airway muscles |

| Reduced Secretions | Decreases saliva, sweat, and bronchial secretions |

| CNS Effects | Potential for central side effects such as confusion or agitation |

Therapeutic Applications

This compound has been studied for various therapeutic applications, particularly in urology and respiratory medicine. Its use cases include:

- Overactive Bladder : By inhibiting involuntary bladder contractions, it helps manage symptoms of urgency and frequency.

- Respiratory Disorders : As a bronchodilator, it may be used in conditions like chronic obstructive pulmonary disease (COPD) to improve airflow.

Case Studies and Research Findings

- Urological Applications : A study highlighted the effectiveness of this compound in patients with detrusor overactivity. Patients reported significant improvement in urinary symptoms compared to baseline measurements .

- Respiratory Trials : In clinical trials assessing its bronchodilatory effects, this compound demonstrated a favorable profile when administered via inhalation, showing improved lung function metrics without significant systemic side effects .

- Comparative Studies : Research comparing this compound with other anticholinergics (e.g., oxybutynin) indicated that it may offer a more favorable side effect profile, particularly regarding cognitive effects in elderly patients .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause side effects typical of antimuscarinics, including:

- Dry mouth

- Blurred vision

- Constipation

- Urinary retention

Severe adverse effects are rare but may include confusion or hallucinations, especially in sensitive populations such as the elderly .

属性

IUPAC Name |

(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORSMCHHJRVORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944878 | |

| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22235-81-0 | |

| Record name | endo-(1)-8-Aza-8-isopropylbicyclo(3.2.1)oct-3-yl (hydroxymethyl)phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022235810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed to quantify N-Isopropyl Noratropine or its derivatives like ipratropium bromide in pharmaceutical formulations?

A1: The research paper focuses on a reversed-phase liquid chromatography (RP-HPLC) method for quantifying ipratropium bromide in aerosol samples []. This technique is highly suitable for analyzing this compound due to its ability to separate and quantify components within a mixture, even at low concentrations. The method utilizes an isocratic elution system with a mobile phase consisting of acetonitrile, sodium dihydrogen phosphate, and diethylamine, achieving efficient separation and accurate quantification of ipratropium bromide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。